Imidazo[1,2-b][1,2,4]triazine-6-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-b][1,2,4]triazine-6-methanamine is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b][1,2,4]triazine-6-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine (I2) as a catalyst . This reaction proceeds through an annulation process, forming the imidazo[1,2-b][1,2,4]triazine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-b][1,2,4]triazine-6-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazo[1,2-b][1,2,4]triazine-6-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-b][1,2,4]triazine-6-methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of imidazo[1,2-b][1,2,4]triazine-6-methanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar fused ring system but include sulfur atoms, leading to different chemical properties and applications.
1,2,4-Triazines: These compounds have a similar triazine core but lack the imidazole ring, resulting in distinct reactivity and biological activity.
Uniqueness: Imidazo[1,2-b][1,2,4]triazine-6-methanamine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and advanced materials.
Eigenschaften
Molekularformel |
C6H7N5 |
---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
imidazo[1,2-b][1,2,4]triazin-6-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-3-5-4-11-6(10-5)8-1-2-9-11/h1-2,4H,3,7H2 |
InChI-Schlüssel |
KBKPUUOUFJKPGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC(=CN2N=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.